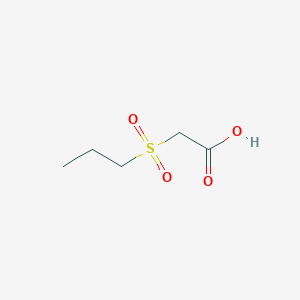

2-(Propane-1-sulfonyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Propane-1-sulfonyl)acetic acid is a chemical compound that is not directly mentioned in the provided papers. However, compounds with similar sulfonyl functional groups and related structures are discussed. For instance, 2,3-dimercapto-1-propane-sulfonic acid is mentioned as a protective agent against sodium arsenite toxicity in mice . Another related compound, 2-(sulfooxy)propane-1,2,3-tricarboxylic acid, is used as a catalyst for the formylation of alcohols and amines . These compounds share the sulfonic acid moiety, which is known for its strong acidity and reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of related sulfonated compounds is described in several papers. For example, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester is achieved through the reaction of tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate . This demonstrates the reactivity of sulfonyl derivatives in the formation of imino esters, which are useful intermediates in organic synthesis. Additionally, the synthesis of block and random copolymers of 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS) and methyl methacrylate (MMA) is reported, showcasing the incorporation of sulfonic acid groups into polymers .

Molecular Structure Analysis

The molecular structure of sulfonated compounds is characterized by the presence of a sulfonic acid group attached to a carbon chain. In the case of the copolymers mentioned, the sulfonic acid groups are incorporated into the polymer backbone, leading to microphase separation as confirmed by AFM imaging . The presence of these groups significantly influences the physical and chemical properties of the molecules, such as ion exchange capacity and water absorption.

Chemical Reactions Analysis

Sulfonated compounds participate in various chemical reactions. For instance, the sulfonic acid-functionalized mesoporous silica is used as a catalyst for the esterification of acetic acid with methanol, following a dual-site Langmuir–Hinshelwood type reaction mechanism . The sulfonylation of allenylphosphine oxides with sodium sulfinates is another example of a reaction involving sulfonic acid derivatives, leading to the synthesis of bifunctionalized 1,3-butadienes or allenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated compounds are influenced by their strong acidity and hydrophilicity. The solubility of 2-acrylamido-2-methyl-1-propane sulfonic acid in various solvents increases with temperature, and the dissolution process is endothermic and enthalpy-driven . The sulfonate esters of certain alcohols exhibit special salt effects and anchimeric assistance during solvolysis, indicating the influence of the sulfonic acid group on reaction mechanisms .

Scientific Research Applications

Reactive Extraction and Separation Techniques

Carboxylic acids, including those similar to 2-(Propane-1-sulfonyl)acetic acid, are crucial in the separation technologies used in chemical engineering and environmental sciences. The review by Djas and Henczka (2018) discusses the applications of organic compounds and supercritical fluids as solvents for the separation of carboxylic acids from aqueous solutions. This work highlights supercritical CO2 as an efficient solvent for reactive extraction due to its environmentally benign properties, suggesting potential applications of 2-(Propane-1-sulfonyl)acetic acid in similar separation processes (Djas & Henczka, 2018).

Sulfur Chemistry in Environmental Treatment

The advances in sulfur chemistry, particularly in treating acid gases, have significant implications for environmental protection and industrial processes. Gupta et al. (2016) provide a comprehensive review of the treatment of acid gases and associated impurities, along with an advanced Claus process design for improved sulfur recovery. This suggests the relevance of sulfur-containing compounds, like 2-(Propane-1-sulfonyl)acetic acid, in environmental applications and industrial gas treatment processes (Gupta, Ibrahim, & Shoaibi, 2016).

Biotechnological Production and Downstream Processing

In biotechnology, the separation and purification of biologically produced compounds, including diols and potentially sulfonated carboxylic acids, are crucial for industrial applications. Xiu and Zeng (2008) review methods for the recovery and purification of biologically produced diols, which could extend to compounds like 2-(Propane-1-sulfonyl)acetic acid, emphasizing the need for improved technologies to enhance yield, purity, and reduce energy consumption (Xiu & Zeng, 2008).

Environmental Degradation of Chemicals

Research on the microbial degradation of polyfluoroalkyl chemicals by Liu and Avendaño (2013) explores the environmental fate and biodegradability of persistent organic pollutants. This review could inform studies on the environmental stability and degradation pathways of sulfonated compounds like 2-(Propane-1-sulfonyl)acetic acid, highlighting the importance of understanding their environmental impacts (Liu & Avendaño, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-propylsulfonylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-2-3-10(8,9)4-5(6)7/h2-4H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLZNLNPDIOMOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604773 |

Source

|

| Record name | (Propane-1-sulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propane-1-sulfonyl)acetic acid | |

CAS RN |

77082-78-1 |

Source

|

| Record name | (Propane-1-sulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)